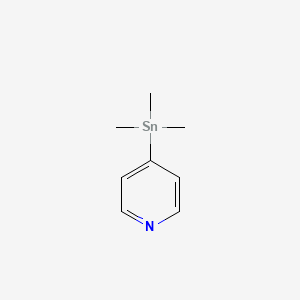
6-tert-Butyl-3-formylpyridine
描述
6-tert-Butyl-3-formylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a tert-butyl group at the 6th position and a formyl group at the 3rd position of the pyridine ring. This compound is a yellow crystalline solid with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . It has gained significant attention in the scientific community due to its potential biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-tert-Butyl-3-formylpyridine involves the reaction of 3-pyridinecarboxaldehyde with tert-butylchloromercury(II). The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial production.
化学反应分析
Types of Reactions
6-tert-Butyl-3-formylpyridine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-tert-Butyl-3-pyridinecarboxylic acid.
Reduction: 6-tert-Butyl-3-hydroxypyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
6-tert-Butyl-3-formylpyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-tert-Butyl-3-formylpyridine involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
3-formylpyridine: Lacks the tert-butyl group, making it less sterically hindered.
6-tert-Butylpyridine: Lacks the formyl group, reducing its reactivity in certain chemical reactions.
3-tert-Butyl-4-formylpyridine: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
6-tert-Butyl-3-formylpyridine is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
6-tert-butylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRGMFRRCQYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459733 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391900-69-9 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)









